molecular formula C23H24N2O5 B050984 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid CAS No. 142855-79-6

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Cat. No.: B050984
CAS No.: 142855-79-6
M. Wt: 408.4 g/mol
InChI Key: ZYSRRJZAOFHCSC-FQEVSTJZSA-N
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Description

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame, is the amine group in peptide synthesis . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .

Mode of Action

The compound interacts with its target by forming a carbamate with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group serves as a protective barrier , preventing the amine from reacting with other substances during peptide synthesis .

Biochemical Pathways

The compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the controlled formation of peptide bonds . This ensures that the peptide chain grows in the desired sequence, without unwanted side reactions .

Pharmacokinetics

The compound’s pharmacokinetics are largely determined by its role as a protecting group in peptide synthesis. It is stable under acidic conditions , but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group, it prevents unwanted side reactions and ensures that the peptide chain grows in the correct order .

Action Environment

The compound’s action, efficacy, and stability are influenced by the chemical environment during peptide synthesis. It is stable under acidic conditions, but can be removed under basic conditions . The presence of piperidine, a base, is often used to remove the Fmoc group when it is no longer needed .

Properties

IUPAC Name

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSRRJZAOFHCSC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373294
Record name Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142855-79-6
Record name Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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